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molecular formula C12H15N3 B8631775 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine

2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine

Cat. No. B8631775
M. Wt: 201.27 g/mol
InChI Key: PTEKNUKRFQOBSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CN1CCc2c([nH]c3ccc([N+](=O)[O-])cc23)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:18][CH2:19][OH:20].[CH3:1][N:2]1[CH2:3][c:4]2[nH:5][c:6]3[cH:7][cH:8][c:9]([N+:15]([O-:16])=[O:17])[cH:10][c:11]3[c:12]2[CH2:13][CH2:14]1>>[CH3:1][N:2]1[CH2:3][c:4]2[nH:5][c:6]3[cH:7][cH:8][c:9]([NH2:15])[cH:10][c:11]3[c:12]2[CH2:13][CH2:14]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCO
Name
CN1CCc2c([nH]c3ccc([N+](=O)[O-])cc23)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CN1CCc2c([nH]c3ccc([N+](=O)[O-])cc23)C1

Outcomes

Product
Name
Type
product
Smiles
CN1CCc2c([nH]c3ccc(N)cc23)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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